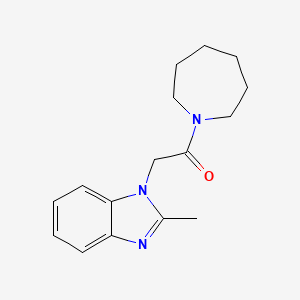
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a heterocyclic compound that contains a pyrrolidine and benzimidazole ring. This compound is of interest to researchers due to its unique properties, including its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with biological systems through various mechanisms, including the modulation of enzyme activity and the inhibition of receptor signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone can have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying biological systems. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand how it interacts with biological systems. Additionally, research could focus on developing new synthesis methods for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone involves a multi-step process. The first step involves the reaction of 2-ethylbenzimidazole with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate then undergoes a Michael addition reaction with an α,β-unsaturated ketone to form the final product.
Aplicaciones Científicas De Investigación
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Research has also shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA.
Propiedades
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-14-16-12-7-3-4-8-13(12)18(14)11-15(19)17-9-5-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOLHQDNDMAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
